N2-(2,5-DIFLUOROPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
Description
N2-(2,5-Difluorophenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a structurally complex molecule featuring a thiophene-2,4-diamine core substituted with three distinct functional groups:
- 5-(4-Fluorobenzoyl): A fluorinated benzoyl group at position 5, contributing to electronic modulation and steric bulk.
- 3-(4-Methylbenzenesulfonyl): A sulfonyl group with a methyl substituent at position 3, influencing solubility and stability.
This compound’s synthesis likely follows multi-step protocols analogous to those described in , involving nucleophilic additions, cyclization, and alkylation . Fluorination typically improves metabolic stability and membrane permeability, while sulfonyl groups enhance solubility and target affinity .
Properties
IUPAC Name |
[3-amino-5-(2,5-difluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O3S2/c1-13-2-9-17(10-3-13)34(31,32)23-20(28)22(21(30)14-4-6-15(25)7-5-14)33-24(23)29-19-12-16(26)8-11-18(19)27/h2-12,29H,28H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCICSIXELCDGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-DIFLUOROPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(2,5-DIFLUOROPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiol compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for developing new drugs with specific biological activities.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of N2-(2,5-DIFLUOROPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations:
- Core Structure: The target’s thiophene core differs from triazole () and pyrazolo-pyrimidine () scaffolds, impacting conjugation and electronic properties.
- Fluorophenyl Substituents: All compounds feature fluorinated phenyl groups, but positions vary (e.g., 2,5-difluoro in the target vs. 2,4-difluoro in ). Positional differences influence steric effects and dipole interactions .
- Sulfonyl vs. Thiol Groups: The target’s sulfonyl group (electron-withdrawing) contrasts with the thiol group in ’s compound (nucleophilic), affecting reactivity and solubility .
Physicochemical and Spectral Comparisons
Table 2: Physicochemical Properties
Analysis:
- IR Signatures: The target’s benzoyl C=O stretch (~1680 cm⁻¹) and sulfonyl SO₂ vibrations (~1350 cm⁻¹) are distinct from the C=S (~1250 cm⁻¹) in triazole-thiones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
